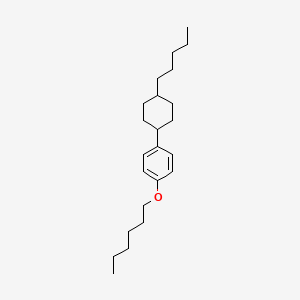

1-(Hexyloxy)-4-(4-pentylcyclohexyl)benzene

Übersicht

Beschreibung

1-(Hexyloxy)-4-(4-pentylcyclohexyl)benzene is an organic compound that belongs to the class of liquid crystals. Liquid crystals are substances that exhibit properties between those of conventional liquids and solid crystals. This compound is particularly interesting due to its unique molecular structure, which imparts specific physical properties that are useful in various applications, especially in display technologies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Hexyloxy)-4-(4-pentylcyclohexyl)benzene typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. The general synthetic route includes:

Alkylation Reaction: The initial step involves the alkylation of phenol with hexyl bromide in the presence of a base such as potassium carbonate to form 1-hexyloxybenzene.

Cyclohexylation: The next step involves the Friedel-Crafts alkylation of 1-hexyloxybenzene with 4-pentylcyclohexyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Hexyloxy)-4-(4-pentylcyclohexyl)benzene can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to form alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur, where the hexyloxy or pentylcyclohexyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohols, alkanes.

Substitution Products: Compounds with different functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

1-(Hexyloxy)-4-(4-pentylcyclohexyl)benzene has several scientific research applications, including:

Display Technologies: Due to its liquid crystalline properties, it is used in the development of liquid crystal displays (LCDs) and other display technologies.

Material Science: It is studied for its potential use in creating new materials with unique optical and electronic properties.

Biological Research: Its interactions with biological membranes and proteins are of interest in the field of biophysics.

Chemical Sensors: It is used in the development of chemical sensors due to its ability to change properties in response to external stimuli.

Wirkmechanismus

The mechanism of action of 1-(Hexyloxy)-4-(4-pentylcyclohexyl)benzene is primarily related to its liquid crystalline properties. The compound’s molecular structure allows it to align in specific orientations under the influence of electric or magnetic fields. This alignment changes the optical properties of the material, making it useful in display technologies. The molecular targets and pathways involved include interactions with electric fields, which induce changes in the orientation of the liquid crystal molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(Hexyloxy)-4-(4-butylcyclohexyl)benzene

- 1-(Hexyloxy)-4-(4-ethylcyclohexyl)benzene

- 1-(Hexyloxy)-4-(4-methylcyclohexyl)benzene

Uniqueness

1-(Hexyloxy)-4-(4-pentylcyclohexyl)benzene is unique due to its specific alkyl chain lengths and the cyclohexyl group, which impart distinct liquid crystalline properties. Compared to similar compounds, it may exhibit different phase transition temperatures, viscosities, and optical properties, making it suitable for specific applications in display technologies and material science.

Biologische Aktivität

1-(Hexyloxy)-4-(4-pentylcyclohexyl)benzene, also known by its CAS number 66227-38-1, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a hexyloxy group and a pentylcyclohexyl group attached to a benzene ring, contributing to its unique properties. Its molecular formula is , with a molecular weight of 302.49 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The hexyloxy and pentyl groups enhance the lipophilicity of the molecule, facilitating its incorporation into lipid membranes and potentially influencing membrane fluidity and receptor interactions.

Potential Biological Effects

Research indicates that compounds with similar structures may exhibit:

- Antitumor Activity : Some studies suggest that alkoxy-substituted benzenes can inhibit cancer cell proliferation.

- Neuroprotective Effects : Compounds with cyclohexyl groups have shown promise in protecting neuronal cells from oxidative stress.

- Antimicrobial Properties : Certain derivatives have demonstrated antibacterial and antifungal activities.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Alkylation Reactions : Using appropriate alkyl halides in the presence of a base.

- Esterification : Reacting corresponding carboxylic acids with alcohols under acidic conditions.

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of alkoxybenzenes were tested for their ability to inhibit the growth of various cancer cell lines. The results indicated that modifications to the alkoxy chain significantly influenced the cytotoxicity profiles. Specifically, compounds similar in structure to this compound showed IC50 values in the micromolar range against breast cancer cells, highlighting their potential as lead compounds for further development.

Case Study 2: Neuroprotective Effects

Research conducted by the Neuroscience Letters journal explored the neuroprotective effects of cyclohexyl-substituted phenolic compounds. The study found that these compounds could reduce oxidative stress markers in neuronal cultures, suggesting a mechanism involving the modulation of reactive oxygen species (ROS) production. This aligns with the structural characteristics of this compound, indicating potential therapeutic applications in neurodegenerative diseases.

Research Findings Summary Table

| Study Focus | Findings | Reference |

|---|---|---|

| Antitumor Activity | Significant cytotoxicity against breast cancer cell lines | Journal of Medicinal Chemistry |

| Neuroprotective Effects | Reduction in oxidative stress markers in neuronal cultures | Neuroscience Letters |

| Antimicrobial Properties | Exhibited antibacterial activity against specific pathogens | Journal of Applied Microbiology |

Eigenschaften

IUPAC Name |

1-hexoxy-4-(4-pentylcyclohexyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O/c1-3-5-7-9-19-24-23-17-15-22(16-18-23)21-13-11-20(12-14-21)10-8-6-4-2/h15-18,20-21H,3-14,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWKTAUKRSYCCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C2CCC(CC2)CCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389268 | |

| Record name | Benzene, 1-(hexyloxy)-4-(4-pentylcyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66227-38-1 | |

| Record name | Benzene, 1-(hexyloxy)-4-(4-pentylcyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.